Fmoc-nalpha-methyl-n-im-trityl-l-histidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

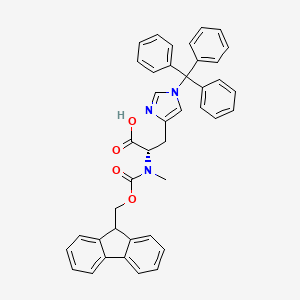

Fmoc-nalpha-methyl-n-im-trityl-l-histidine is a derivative of the amino acid histidine. It is commonly used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a trityl (Trt) protecting group on the imidazole nitrogen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically involves the protection of the amino and imidazole groups of histidine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the imidazole nitrogen. The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-nalpha-methyl-n-im-trityl-l-histidine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using reagents like DIC and HOBt

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Trt deprotection.

Coupling: DIC and HOBt in DMF are frequently used for coupling reactions

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, incorporating the histidine residue .

Aplicaciones Científicas De Investigación

Role in Solid-Phase Peptide Synthesis

Fmoc-Nα-methyl-N-im-trityl-L-histidine is primarily employed in SPPS due to its unique protective group, which allows for selective deprotection and coupling during peptide assembly. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a stable yet easily removable protection mechanism, facilitating the iterative synthesis of complex peptides.

Benefits of Using Fmoc-Nα-methyl-N-im-trityl-L-histidine:

- Stability : The trityl group protects the imidazole side chain of histidine, preventing undesired reactions during synthesis.

- Selective Deprotection : The Fmoc group can be removed under mild basic conditions, allowing for the retention of sensitive functional groups in the peptide sequence.

- Incorporation of Methyl Groups : The Nα-methyl modification can influence the conformation and biological activity of peptides, making them more resistant to proteolytic degradation.

Biological Applications

Peptides synthesized using Fmoc-Nα-methyl-N-im-trityl-L-histidine have been explored for various therapeutic applications:

- Antimicrobial Peptides : Modified histidine residues can enhance the antimicrobial properties of peptides, making them potential candidates for new antibiotics.

- Enzyme Inhibitors : Peptides incorporating this amino acid can act as inhibitors for specific enzymes, providing insights into enzyme mechanisms and potential drug development.

- Vaccine Development : Peptides containing histidine are studied for their roles in vaccine formulations, particularly in enhancing immune responses.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Fmoc-Nα-methyl-N-im-trityl-L-histidine in peptide synthesis:

- Study on Antimicrobial Peptides : Research demonstrated that peptides synthesized with this amino acid exhibited improved antimicrobial activity compared to their non-modified counterparts. The incorporation of methylated histidine enhanced the interaction with bacterial membranes, leading to increased efficacy .

- Enzyme Inhibition Research : A study investigated the use of peptides containing Fmoc-Nα-methyl-N-im-trityl-L-histidine as inhibitors for certain proteases. The results showed that these modified peptides had higher binding affinities due to the structural rigidity imparted by the methyl group .

Comparative Data Table

The following table summarizes key characteristics and comparative aspects of Fmoc-Nα-methyl-N-im-trityl-L-histidine versus other common amino acid derivatives used in peptide synthesis:

| Feature | Fmoc-Nα-methyl-N-im-trityl-L-histidine | Fmoc-L-Histidine | Boc-L-Histidine |

|---|---|---|---|

| Protection Group | Fmoc + Trityl | Fmoc | Boc |

| Stability under Basic Conditions | High | Moderate | Low |

| Ease of Deprotection | Easy (basic conditions) | Moderate | Difficult |

| Applications | Antimicrobial peptides, enzyme inhibitors | General peptide synthesis | General peptide synthesis |

| Cost (approx.) | $412.31 per gram | $300 per gram | $250 per gram |

Mecanismo De Acción

The mechanism of action of Fmoc-nalpha-methyl-n-im-trityl-l-histidine involves its incorporation into peptides and proteins during synthesis. The protecting groups (Fmoc and Trt) prevent unwanted side reactions during the synthesis process. Once incorporated, the protecting groups are removed, allowing the histidine residue to participate in the desired biological or chemical activity .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-His(Trt)-OH: Similar in structure but lacks the nalpha-methyl group.

Fmoc-3-methyl-L-histidine: Contains a methyl group at a different position on the histidine residue.

Fmoc-N-Me-Ser(tBu)-OH: Another Fmoc-protected amino acid with a different side chain .

Uniqueness

Fmoc-nalpha-methyl-n-im-trityl-l-histidine is unique due to the presence of both the Fmoc and Trt protecting groups, as well as the nalpha-methyl modification. This combination provides enhanced stability and specificity during peptide synthesis, making it a valuable tool in the production of complex peptides and proteins .

Actividad Biológica

Fmoc-nalpha-methyl-n-im-trityl-l-histidine is a modified amino acid derivative of histidine, commonly utilized in peptide synthesis. Its unique structure, featuring the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the trityl (Trt) group on the imidazole nitrogen, enhances its stability and reactivity, making it a valuable building block in the development of therapeutic peptides. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and implications in drug development.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

- Protection of Functional Groups : The amino group is protected with the Fmoc group, while the imidazole nitrogen is protected with the Trt group.

- Coupling Reactions : The compound is incorporated into peptides through coupling reactions using reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Deprotection : The protecting groups can be removed under acidic or basic conditions to yield the active histidine residue within peptides.

The following table summarizes the key chemical properties and reactions associated with this compound:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂ |

| Molecular Weight | 319.37 g/mol |

| Protecting Groups | Fmoc (N-terminal), Trt (imidazole nitrogen) |

| Common Solvents | DMF, DCM |

| Coupling Reagents | DIC, HOBt |

| Deprotection Conditions | Piperidine (Fmoc), TFA (Trt) |

Biological Activity

The biological activity of this compound primarily arises from its incorporation into peptides that interact with various biological targets. Histidine itself plays crucial roles in several physiological processes due to its involvement in enzyme catalysis and as a precursor to histamine.

- Enzyme Catalysis : Histidine residues often act as catalytic sites in enzymes, facilitating biochemical reactions through proton transfer or metal ion coordination.

- Receptor Binding : Peptides containing this modified histidine may exhibit enhanced binding affinity and specificity for certain receptors compared to unmodified histidine, potentially improving therapeutic efficacy.

- Stability and Reactivity : The protective groups enhance the stability of histidine during peptide synthesis, minimizing racemization—a common issue that can affect biological activity.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in peptide synthesis and its biological implications:

- Peptide Synthesis Efficiency : Research indicates that using this compound in solid-phase peptide synthesis (SPPS) results in higher yields and purity while reducing side reactions such as racemization and aspartimide formation .

- Therapeutic Applications : Peptides synthesized with this modified histidine have shown promise in drug development for conditions such as cancer and metabolic disorders due to their improved bioactivity .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLJHMKVOZWMC-LHEWISCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.